3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one
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Overview
Description
3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a piperidine ring with an oxazolo[4,5-b]pyridine moiety, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with piperidine-4-carboxylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinecarboxylic acid
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride
Uniqueness
3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an oxazolo[4,5-b]pyridine moiety allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H13N3O2/c15-11-14(8-3-6-12-7-4-8)10-9(16-11)2-1-5-13-10/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
DYUDSHCWTLNCML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)OC2=O |
Origin of Product |
United States |
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